molecular formula C9H8ClN3O B8436949 4-Chloro-6-(2-furyl)-5-methylpyrimidine-2-amine

4-Chloro-6-(2-furyl)-5-methylpyrimidine-2-amine

Cat. No. B8436949
M. Wt: 209.63 g/mol
InChI Key: VJQUDHSLRQLWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875600B2

Procedure details

A solution of 4-chloro-6-(2-furyl)-5-methylpyrimidine-2-amine (80 mg, 0.38 mmol) in acetonitrile (4 mL) was treated with polymer supported cyamide (0.636 mg, 1.91 mmol), stirred at 140° C. in the microwave for 30 min, filtered to remove the resin and the filter cake washed with acetonitrile. The filtrate was concentrated in vacuo to give the title compound (50 mg, 65%) as off-white solid; NMR δH (400 MHz, DMSO) 2.48 (3H, s), 6.75 (1H, dd, J 1.7, 3.5 Hz), 7.04 (2H br s), 7.28 (1H, dd, J 0.7, 3.5 Hz) and 8.00 (1H, dd, J 0.7, 1.7 Hz); M/Z 201 (M=H)+; HPLC 1.1 min. (50/80).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[C:6]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)[N:5]=[C:4]([NH2:14])[N:3]=1.[C:15](#[N:17])C>>[NH2:14][C:4]1[N:3]=[C:2]([C:15]#[N:17])[C:7]([CH3:8])=[C:6]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)[N:5]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1C)C=1OC=CC1)N
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 140° C. in the microwave for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the resin
WASH
Type
WASH
Details
the filter cake washed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)C#N)C)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.